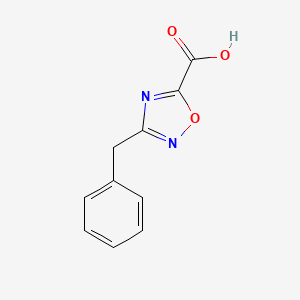

3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid

描述

属性

IUPAC Name |

3-benzyl-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-10(14)9-11-8(12-15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBZTKSCBCMNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through process engineering and reaction condition adjustments .

化学反应分析

Types of Reactions: 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of reduced derivatives.

Substitution: The benzyl group can undergo substitution reactions, introducing different functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties .

科学研究应用

Anticancer Applications

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid, as promising anticancer agents. The structural modifications of these compounds have led to the discovery of several derivatives with notable cytotoxic activities against various cancer cell lines.

- Mechanism of Action : Compounds containing the 1,2,4-oxadiazole unit have been shown to induce apoptosis in cancer cells. For instance, derivatives with specific substitutions at the 3 and 5 positions have demonstrated enhanced potency against human colon adenocarcinoma and other cancer types .

-

Case Studies :

- A study by Kucukoglu et al. synthesized Schiff bases fused with 1,2,4-oxadiazole and evaluated their efficacy against a panel of eight cancer cell lines. Some compounds exhibited higher biological potency than standard treatments like 5-fluorouracil .

- Another investigation identified a series of substituted oxadiazoles that showed significant activity against various cancer models, with IC50 values indicating their effectiveness compared to reference drugs like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored extensively. Modifications to this compound have resulted in analogues that effectively target gastrointestinal pathogens.

- Target Pathogens : Modified oxadiazoles have shown activity against challenging pathogens such as Clostridioides difficile and multidrug-resistant strains of Enterococcus faecium. These compounds were designed to be poorly permeable to enhance their targeting capabilities within the gastrointestinal tract .

- Research Findings : A study reported that certain analogues exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin. These findings suggest that further optimization could lead to effective treatments for antibiotic-resistant infections .

Antihypertensive and Antiviral Properties

Beyond anticancer and antimicrobial applications, some derivatives of 1,2,4-oxadiazoles have been investigated for their antihypertensive and antiviral properties.

- Antihypertensive Activity : Certain oxadiazole derivatives have demonstrated significant antihypertensive effects in pharmacological tests on animal models. These compounds are believed to act through various mechanisms involving vasodilation and modulation of blood pressure-regulating pathways .

- Antiviral Effects : Research has indicated that some oxadiazole compounds exhibit antiviral activity against viruses such as influenza B. The ability of these compounds to inhibit viral replication presents a potential avenue for developing new antiviral therapies .

Synthesis and Functionalization

The synthesis of this compound has been a focus for researchers aiming to create more effective derivatives.

- Synthetic Strategies : Various synthetic approaches have been developed to streamline the production of these compounds while allowing for functionalization at multiple sites on the oxadiazole ring. This flexibility enables the exploration of structure-activity relationships (SAR) that can lead to enhanced biological properties .

作用机制

The mechanism of action of 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission.

Pathways: It may modulate signaling pathways related to inflammation and microbial infection, contributing to its therapeutic effects

相似化合物的比较

Lipophilicity and Bioavailability

Stability and Reactivity

Toxicity Profiles

- 3-Isopropyl : Classified as acutely toxic (oral, H302) and irritating to skin/eyes (H315, H319) .

生物活性

3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Target Interactions

The compound interacts with various enzymes and proteins, influencing their activity. It has been shown to inhibit specific bacterial enzymes, contributing to its antibacterial properties. The primary mechanisms include:

- Enzyme Inhibition : Binding to active sites of enzymes disrupts their function.

- Pathway Interference : It affects biochemical pathways related to bacterial virulence, such as quorum sensing and flagellar assembly.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

- Antibacterial : Effective against various bacterial strains by disrupting their growth mechanisms.

- Antifungal : Demonstrates potential in inhibiting fungal growth.

- Antiviral : Shows activity against certain viral infections.

- Anticancer : Exhibits cytotoxic effects on cancer cell lines, including human breast adenocarcinoma (MCF-7) and others .

In Vitro Studies

Recent studies have highlighted the compound's efficacy in vitro:

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF-7 | 15.63 | Cytotoxic |

| HeLa | 20.00 | Cytotoxic |

| PANC-1 | 10.00 | Cytotoxic |

These values indicate that this compound has significant cytotoxic activity against various cancer cell lines .

In Vivo Studies

In animal models, the compound has demonstrated:

- Anti-inflammatory Effects : At low doses, it reduces inflammation markers.

- Tumor Growth Inhibition : It has been noted to inhibit tumor growth in xenograft models.

Pharmacokinetics

The pharmacokinetic profile of this compound shows:

- Metabolic Stability : The compound is stable in metabolic processes with a half-life conducive for therapeutic applications.

- Distribution : It is distributed effectively in tissues due to favorable binding properties .

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid in laboratory settings?

- Answer : Based on analogous oxadiazole compounds (e.g., 3-isopropyl derivatives), researchers should:

- Use P95 respirators (US) or P1 filters (EU) for respiratory protection during low-to-moderate exposure. For higher protection, OV/AG/P99 or ABEK-P2 filters are recommended .

- Avoid dust formation and ensure local exhaust ventilation to minimize inhalation risks.

- Wear chemical-resistant gloves , safety goggles, and full-body protective clothing to prevent skin/eye contact .

- Store the compound in a tightly sealed container away from incompatible materials (e.g., strong oxidizers) .

Q. What synthetic routes are commonly employed for synthesizing this compound?

- Answer : Two primary methodologies are documented:

- Cyclocondensation : React acyl-hydrazines with isothiocyanates using polymer-supported carbodiimide (PS-CDI) catalysts to form the oxadiazole core .

- Mannich Reaction : Utilize 3-benzyl-1,5,3-dioxazepane and difuryl-substituted toluenesulfonamide under trimethylsilyl chloride catalysis, which enhances reaction efficiency and yield .

- Key Optimization : Purification via column chromatography and recrystallization ensures >95% purity .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Answer :

- NMR Spectroscopy : Confirm benzyl substitution patterns and oxadiazole ring integrity (e.g., H and C NMR) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% as per catalog data for related compounds) .

- Elemental Analysis : Verify empirical formula consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel oxadiazole derivatives?

- Answer :

- Multi-Technique Cross-Validation : Combine H/C NMR, X-ray crystallography (for solid-state confirmation), and IR spectroscopy to resolve ambiguities in functional group assignments .

- Reaction Pathway Analysis : Investigate side products (e.g., hydrolyzed intermediates) that may skew spectral data. For example, incomplete cyclization during synthesis can lead to hydrazine byproducts .

- Computational Modeling : Use DFT calculations to predict chemical shifts or vibrational modes, aligning theoretical and experimental results .

Q. What strategies optimize the yield of this compound in catalytic cyclocondensation reactions?

- Answer :

- Catalyst Selection : PS-CDI outperforms traditional carbodiimides by reducing side reactions and enabling recyclability .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

- Temperature Control : Maintain 60–80°C to balance reaction rate and thermal decomposition risks .

- Stoichiometric Ratios : A 1:1.2 molar ratio of acyl-hydrazine to isothiocyanate minimizes unreacted starting material .

Q. How does the benzyl substituent influence the reactivity of 1,2,4-oxadiazole-5-carboxylic acid derivatives in further functionalization?

- Answer :

- Steric Effects : The benzyl group hinders nucleophilic attacks at the oxadiazole C3 position, directing reactivity toward the carboxylic acid moiety.

- Electronic Effects : Electron-withdrawing properties of the oxadiazole ring enhance the acidity of the carboxylic acid, facilitating amidation or esterification reactions .

- Case Study : In Mannich reactions, the benzyl group stabilizes intermediates via π-π interactions, improving macrocycle formation efficiency .

Methodological Considerations

- Safety vs. Reactivity : While benzyl derivatives are less volatile than alkyl-substituted oxadiazoles, their combustion releases toxic gases (e.g., NO, CO), necessitating inert-atmosphere handling .

- Data Reproducibility : Document reaction conditions (e.g., catalyst batches, humidity levels) meticulously, as minor variations can alter yields by >20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。